molecular formula C20H25NO3 B3940306 2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide

Cat. No. B3940306
M. Wt: 327.4 g/mol
InChI Key: VJFBHIJUXRHZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide, also known as U-47700, is a synthetic opioid that has gained significant attention in recent years due to its potential for abuse and overdose. Despite its dangerous effects, this chemical has also been studied for its potential use in scientific research. In

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide acts on the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. By binding to this receptor, this compound produces analgesia, sedation, and euphoria. However, this binding also leads to a number of dangerous side effects, including respiratory depression and overdose.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including analgesia, sedation, and euphoria. However, these effects are also accompanied by a number of dangerous side effects, including respiratory depression, cardiac arrest, and overdose. Additionally, this compound has been found to have a high potential for abuse and addiction, making it a dangerous substance to use.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is its potent analgesic effects, which make it useful for studying pain management. However, its dangerous side effects and potential for abuse make it difficult to use in a safe and ethical manner. Additionally, this compound has a short duration of action, which can make it difficult to study in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide. One direction is to study its potential use in pain management, particularly for acute pain. Additionally, researchers could investigate the potential for developing safer and more effective opioid medications based on the structure of this compound. Finally, there is a need for further research into the dangers of this compound and its potential for abuse and overdose, in order to develop effective strategies for harm reduction and prevention.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide has been studied for its potential use in scientific research, particularly in the field of pain management. This chemical has been found to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. Additionally, this compound has been found to have a shorter duration of action than other opioids, making it potentially useful for certain types of pain management.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-15(9-10-16-7-5-4-6-8-16)21-20(22)14-17-11-12-18(23-2)19(13-17)24-3/h4-8,11-13,15H,9-10,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFBHIJUXRHZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647096
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.